molecular formula C23H18F2N2O3S B2497712 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole CAS No. 477711-02-7

3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole

Cat. No. B2497712
CAS RN: 477711-02-7
M. Wt: 440.46
InChI Key: SWYBCDWOHYZYQB-UHFFFAOYSA-N
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Description

3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole is a useful research compound. Its molecular formula is C23H18F2N2O3S and its molecular weight is 440.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis and Crystal Structures : Pyrazole compounds, including those with fluoro-substituted rings, have been synthesized and characterized by X-ray single crystal structure determination, exploring the dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013).

  • Molecular Docking Studies : Novel pyrazole derivatives have been designed, synthesized, and evaluated for topoisomerase IIα inhibitory activity and cytotoxicity against cancerous cell lines. Molecular docking studies were performed to understand their binding modes (Alam et al., 2016).

  • Isostructural Synthesis and Characterization : Synthesis of isostructural compounds involving 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles has been reported, emphasizing the planar structure of the molecule apart from one of the two fluorophenyl groups (Kariuki et al., 2021).

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Activity : Pyrazole-sulfonamide derivatives have been synthesized and tested for their antiproliferative activities against various cancer cell lines, showing promising results (Mert et al., 2014).

  • Evaluation as PI3 Kinase Inhibitors : Compounds like 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine have shown potential as cancer therapeutic agents due to their inhibitory activity against PI3 kinase p110α, as well as their ability to inhibit cell proliferation and tumor growth in vitro and in vivo (Hayakawa et al., 2007).

Chemical Properties and Reactions

  • Electrochemical Polymerization : The electrochemical oxidation of related compounds like 3-(4-fluorophenyl) thiophene has been studied for its potential in electroactive polymer formation, with a focus on ion insertion kinetics and doping processes (Naudin et al., 2002).

  • Synthetic Approaches for Derivatives : Research has been conducted on facile synthetic approaches for new series of pyrazole-4-carbonitrile derivatives, exploring their reactivity towards various nucleophiles and providing insights into the potential applications of these compounds in organic synthesis (Ali et al., 2016).

properties

IUPAC Name

3-[1-(3-fluoro-4-phenylphenoxy)ethyl]-1-(4-fluorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O3S/c1-16(30-19-9-12-21(22(25)15-19)17-5-3-2-4-6-17)23-13-14-27(26-23)31(28,29)20-10-7-18(24)8-11-20/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYBCDWOHYZYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)F)OC3=CC(=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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